molecular formula C8H5NOS2 B7451785 4-(3-Pyridyl)-1,3-dithiol-2-one

4-(3-Pyridyl)-1,3-dithiol-2-one

Cat. No. B7451785
M. Wt: 195.3 g/mol
InChI Key: JFUVHSMHZWVITH-UHFFFAOYSA-N
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Description

4-(3-Pyridyl)-1,3-dithiol-2-one, also known as Pyrithione or PT, is a chemical compound with a molecular formula of C5H5NOS2. It is widely used in various fields, including medicine, agriculture, and industry, due to its antifungal, antibacterial, and antiprotozoal properties. Pyrithione has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 4-(3-Pyridyl)-1,3-dithiol-2-one is still not completely understood. However, it is believed to work by interfering with the metabolism of microorganisms, leading to their death. 4-(3-Pyridyl)-1,3-dithiol-2-one has been shown to inhibit the activity of various enzymes, including DNA and RNA polymerases, leading to the inhibition of DNA and RNA synthesis. It has also been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
4-(3-Pyridyl)-1,3-dithiol-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease. 4-(3-Pyridyl)-1,3-dithiol-2-one has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.

Advantages and Limitations for Lab Experiments

4-(3-Pyridyl)-1,3-dithiol-2-one has several advantages and limitations for lab experiments. Its antifungal, antibacterial, and antiprotozoal properties make it a valuable tool for studying microorganisms. However, its mechanism of action is still not completely understood, which can make it difficult to interpret experimental results. 4-(3-Pyridyl)-1,3-dithiol-2-one can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(3-Pyridyl)-1,3-dithiol-2-one. One area of research is the development of new drugs and therapies based on 4-(3-Pyridyl)-1,3-dithiol-2-one's antifungal, antibacterial, and antiprotozoal properties. Another area of research is the study of 4-(3-Pyridyl)-1,3-dithiol-2-one's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the mechanism of action of 4-(3-Pyridyl)-1,3-dithiol-2-one is still not completely understood, and further research is needed to elucidate its effects on various enzymes and cellular processes.

Synthesis Methods

4-(3-Pyridyl)-1,3-dithiol-2-one can be synthesized through several methods, including the reaction of 2-mercaptopyridine with chloroacetic acid, the reaction of 2-mercaptopyridine with carbon disulfide and sodium hydroxide, and the reaction of 2-chloropyridine with sodium hydrosulfide. The most commonly used method involves the reaction of 2-mercaptopyridine with chloroacetic acid, which yields 4-(3-Pyridyl)-1,3-dithiol-2-one as a white crystalline powder.

Scientific Research Applications

4-(3-Pyridyl)-1,3-dithiol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antifungal, antibacterial, and antiprotozoal properties, making it a promising candidate for the development of new drugs and therapies. 4-(3-Pyridyl)-1,3-dithiol-2-one has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its potential use as a pesticide and herbicide.

properties

IUPAC Name

4-pyridin-3-yl-1,3-dithiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS2/c10-8-11-5-7(12-8)6-2-1-3-9-4-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUVHSMHZWVITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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